2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPGWDIAZHFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Chloro N 2 Morpholin 4 Yl Ethyl Aniline and Analogues
Retrosynthetic Analysis and Precursor Identification for the 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline Scaffold
A retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible precursor molecules. The most apparent disconnection is the amide-like bond between the aniline (B41778) nitrogen and the ethyl spacer. This leads to two primary synthons: a 2-chloroaniline (B154045) moiety and a 2-(morpholin-4-yl)ethyl electrophile.
Alternatively, disconnection at the bond between the ethyl spacer and the morpholine (B109124) nitrogen suggests 4-(2-aminoethyl)morpholine (B49859) and a 2-chlorophenyl electrophile as key intermediates. A third approach involves disconnecting the morpholine ring itself, tracing it back to simpler acyclic precursors like diethanolamine (B148213).
Based on this analysis, the following key precursors are identified for the synthesis of the target scaffold:
2-Chloroaniline: A readily available starting material for introducing the substituted aromatic core.
4-(2-Aminoethyl)morpholine: A crucial building block containing the pre-formed morpholine ring and an ethylamine (B1201723) side chain.
Diethanolamine: A fundamental precursor for the construction of the morpholine ring.
Electrophilic agents: Various reagents such as 2-chloro-N,N-dimethylethanamine or haloacetyl chlorides can be used to functionalize the aniline nitrogen.
Classical Synthetic Routes to N-Substituted Anilines and Morpholine Derivatives
Classical organic synthesis provides a robust foundation for the preparation of the building blocks and the final assembly of this compound.
Alkylation and Amidation Reactions for Aniline Functionalization
The formation of the N-substituted aniline core of the target molecule can be achieved through well-established alkylation and amidation reactions.
Alkylation: Direct N-alkylation of 2-chloroaniline with a suitable alkylating agent, such as a 2-haloethylmorpholine derivative, in the presence of a base can form the desired C-N bond. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be a challenge.
Amidation: A more controlled approach involves the acylation of 2-chloroaniline with a morpholino-functionalized acyl chloride, such as 2-morpholinoacetyl chloride, followed by reduction of the resulting amide to the corresponding amine. This two-step process often provides better yields and selectivity.
| Reaction Type | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | 2-Chloroaniline, N-(2-chloroethyl)morpholine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | This compound | Variable |
| Amidation followed by Reduction | 2-Chloroaniline, 2-Morpholinoacetic acid | 1. Activating agent (e.g., SOCl2), Base 2. Reducing agent (e.g., LiAlH4) | This compound | Moderate to Good |
Condensation and Cyclization Approaches for Morpholine Ring Formation
The morpholine ring is a common heterocyclic motif, and its synthesis is well-documented. A prevalent method involves the acid-catalyzed dehydration and cyclization of diethanolamine. google.com This process typically requires heating with a strong acid like sulfuric or hydrochloric acid. google.comyoutube.com
Another approach is the reaction of a 1,2-amino alcohol with an appropriate electrophile containing a leaving group, leading to an intramolecular cyclization to form the morpholine ring.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Diethanolamine | Concentrated H2SO4 or HCl, Heat (e.g., 180-235 °C) | Morpholine | Up to 95% |
| N-(2-hydroxyethyl)ethanolamine | Acid catalyst, Heat | Morpholine | Good |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNA) offers a direct route to forming the C-N bond between the aniline and the aromatic ring, particularly when the ring is activated by electron-withdrawing groups. While the chloro-substituent in 2-chloroaniline is not strongly activating, under certain conditions, a nucleophile like 4-(2-aminoethyl)morpholine could displace a suitable leaving group on a more activated aromatic ring to form a similar scaffold. For the synthesis of the target molecule, this strategy is more applicable to the synthesis of precursors. For instance, the reaction of a dihaloaromatic compound with an appropriate amine can be a key step.
Modern Synthetic Techniques and Methodological Innovations
To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com
In the context of synthesizing this compound and its analogues, microwave assistance can be applied to several key steps:
N-Alkylation/Amidation: Microwave irradiation can significantly shorten the time required for the alkylation or amidation of 2-chloroaniline. nih.gov Reactions that might take several hours under conventional heating can often be completed in a matter of minutes.
Nucleophilic Aromatic Substitution: Microwave heating can facilitate SNA reactions that are sluggish under thermal conditions, potentially allowing for the use of less activated substrates.
Morpholine Synthesis: While less commonly reported, microwave-assisted methods for the cyclization of diethanolamine or related precursors could offer a more energy-efficient route to the morpholine ring.
| Reaction Type | Reactants | Microwave Conditions | Conventional Method Comparison | Yield Improvement |
|---|---|---|---|---|
| Amide Synthesis | Quinaldic acid, Substituted anilines | 150 °C, up to 2 h | Longer reaction times, often requires coupling reagents | High conversion in shorter time |
| Aniline Synthesis | Activated aryl halides, Amines | 140 °C, 20 min | Often requires metal catalysts and longer heating | High yields without metal catalysts |
| Morpholine-based Chalcone Synthesis | 4-Morpholinoacetophenone, Substituted benzaldehydes | Microwave irradiation | Stirring at room temperature for 12 h | Faster reaction times and higher conversion rates |
The data in the tables above is compiled from various sources and represents typical conditions and outcomes. Actual results may vary depending on the specific substrates and experimental setup.
Ultrasound-Assisted Synthesis for Sustainable Chemical Transformations
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govmdpi.com The application of ultrasonic irradiation can enhance the synthesis of this compound, which is typically prepared through the N-alkylation of 2-chloroaniline with a suitable morpholinoethylating agent, such as 4-(2-chloroethyl)morpholine.
The primary mechanism of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. These effects can significantly accelerate the rate of N-alkylation.
A comparative overview of a hypothetical conventional versus ultrasound-assisted synthesis is presented below:
| Parameter | Conventional Heating | Ultrasound-Assisted Method |
| Reaction Time | Several hours (e.g., 6-18 h) | Minutes to a few hours (e.g., 15-60 min) nih.gov |
| Temperature | Often requires elevated temperatures (reflux) | Can often be performed at or near room temperature |
| Energy Consumption | Higher due to prolonged heating | Generally lower |
| Yield | Moderate to good | Often good to excellent mdpi.com |
| By-products | Potential for increased side reactions due to prolonged heat | Often cleaner reactions with fewer by-products |
The use of ultrasound not only aligns with the principles of green chemistry by reducing energy consumption and reaction times but can also lead to improved process efficiency. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy, convergence, and operational simplicity. researchgate.net While a specific one-pot, three-component reaction for the direct synthesis of this compound from 2-chloroaniline, an ethylene (B1197577) source, and morpholine is not widely reported, the principles of MCRs can be applied to streamline the synthesis of related scaffolds.
For instance, variations of the Mannich reaction or other condensation reactions could potentially be adapted. A hypothetical MCR approach could involve the in situ formation of an electrophilic species from morpholine and an ethylene precursor, which then reacts with 2-chloroaniline. The development of such a reaction would be a significant step towards a more efficient synthesis of this class of compounds.
The advantages of a successful MCR approach would include:
Reduced number of synthetic steps: This leads to savings in time, cost, and resources.
Lower waste generation: Fewer work-up and purification steps are required.
Increased molecular diversity: By varying the starting components, a library of analogues can be rapidly synthesized.
Research in the area of MCRs for the synthesis of complex amines is ongoing and holds promise for the future development of more efficient routes to compounds like this compound.
Green Chemistry Principles in the Development of Synthetic Protocols
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize the environmental impact of chemical processes. rsc.orgmdpi.com The synthesis of this compound can be evaluated and optimized using various green chemistry metrics.
Key Green Chemistry Metrics:
| Metric | Formula | Description | Relevance to Synthesis |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. rsc.org | N-alkylation reactions can have high atom economy if by-products are minimized. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | A more practical measure than AE as it considers reaction yield. rsc.org | A high RME indicates an efficient conversion of reactants to the desired product. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Accounts for all materials used, including solvents, reagents, and work-up chemicals. semanticscholar.org | A lower PMI signifies a greener and more sustainable process. |
| E-Factor | Total waste (kg) / Product (kg) | Measures the amount of waste generated per kilogram of product. semanticscholar.org | A lower E-Factor is indicative of a more environmentally friendly process. |
In the context of synthesizing this compound, applying green chemistry principles would involve:
Choice of Solvents: Utilizing greener solvents such as water, ethanol, or ionic liquids, or performing the reaction under solvent-free conditions. rsc.org
Catalysis: Employing catalytic methods, including heterogeneous catalysts that can be easily recovered and reused, to avoid stoichiometric reagents. researchgate.netresearchgate.net
Energy Efficiency: As discussed, using ultrasound or microwave irradiation to reduce energy consumption.
Renewable Feedstocks: While not directly applicable to the core aromatic structure, the morpholine and ethyl components could potentially be derived from bio-based sources in the future.
By systematically applying these principles and metrics, the synthesis of this compound and its analogues can be made more sustainable.
Advanced Purification and Spectroscopic Characterization Methodologies (excluding specific data)
The isolation and characterization of this compound are crucial steps to ensure its purity and confirm its chemical identity.
Advanced Purification Methodologies:
Given the polar nature of the tertiary amine and the morpholine ring, standard purification techniques may need to be optimized.
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. The choice of eluent system is critical to achieve good separation from starting materials and by-products. Due to the basic nature of the compound, the silica gel may be pre-treated with a base like triethylamine (B128534) to prevent streaking and improve resolution. Reversed-phase chromatography can also be an effective alternative for polar compounds.
Acid-Base Extraction: The basic nitrogen atoms in the molecule allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous phase as its salt. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent. researchgate.net
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Spectroscopic Characterization Methodologies:
A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. ¹³C NMR spectroscopy provides information about the carbon skeleton. rsc.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (if any secondary amine is present as an impurity), C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C vibrations would be expected. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the aromatic portion of the molecule. rsc.org
Process Chemistry Considerations and Scale-Up for Preclinical Research
The transition from a laboratory-scale synthesis to a larger scale suitable for preclinical studies presents a unique set of challenges and considerations. nih.govresearchgate.net The goal is to develop a safe, robust, and scalable process that consistently delivers the target compound of high purity. mdpi.com
Key Scale-Up Considerations:
| Consideration | Laboratory Scale | Preclinical Scale-Up |
| Reagent Selection | Cost and availability may be secondary. | Cost, availability, and safety of reagents are critical. mdpi.com |
| Reaction Conditions | Wide range of conditions may be explored. | Optimization for safety, efficiency, and robustness is necessary. |
| Heat Transfer | Efficient heat dissipation is generally not an issue. | Exothermic reactions need careful management to prevent thermal runaway. |
| Mixing | Stirring is usually sufficient. | Efficient mixing is crucial for reproducibility and to avoid localized "hot spots". |
| Work-up & Purification | Chromatographic purification is common. | Chromatography is often avoided at scale; crystallization and extraction are preferred. mdpi.com |
| Impurity Profile | Minor impurities may be acceptable. | A thorough understanding and control of the impurity profile is required for regulatory purposes. mdpi.com |
For the synthesis of this compound, a process chemistry team would focus on:
Route Scouting: Evaluating different synthetic routes to identify the most efficient and scalable option.
Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities.
Safety Assessment: Identifying and mitigating potential hazards associated with the reagents and the process itself.
Crystallization Development: Developing a robust crystallization process to ensure consistent purity and physical form of the final product.
Analytical Method Development: Developing and validating analytical methods to monitor the reaction and ensure the quality of the final product.
The successful scale-up of the synthesis of this compound is a critical step in enabling its further development as a potential preclinical candidate. phosphorex.com
Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Morpholin 4 Yl Ethyl Aniline
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Conformational analysis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline reveals multiple possible spatial arrangements due to the rotatable bonds within its structure. The key areas of flexibility are the bond connecting the aniline (B41778) nitrogen to the ethyl group, the bond between the ethyl group and the morpholine (B109124) nitrogen, and the bond linking the chloroaniline group to the nitrogen. The morpholine ring itself can exist in a stable chair conformation.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. These simulations would likely show that the molecule explores various conformations in solution. The simulations could reveal the most stable, low-energy conformations and the energy barriers between different conformational states. The presence of the chlorine atom on the aniline ring introduces steric and electronic effects that influence the preferred conformations. For instance, the interaction between the chlorine atom and the ethylmorpholine side chain can lead to specific folded or extended structures being more prevalent.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of this compound. These calculations can determine properties like the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule. nih.gov The nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline group are expected to be electron-rich regions, making them susceptible to electrophilic attack. The aromatic ring, influenced by the electron-withdrawing chlorine atom, will have a more complex electron distribution.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | (Value would be calculated) |
| LUMO Energy | (Value would be calculated) |
| HOMO-LUMO Gap | (Value would be calculated) |
| Dipole Moment | (Value would be calculated) |
Note: Specific values require dedicated quantum chemical calculations.
Molecular Docking and Protein-Ligand Interaction Prediction for Putative Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. globalresearchonline.net This method is instrumental in identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level.
Based on the structural features of this compound, which includes an aniline and a morpholine moiety, several classes of biological targets can be hypothesized. Aniline derivatives are known to interact with a variety of biological targets. globalresearchonline.net The morpholine ring is a common scaffold in many biologically active compounds.
Putative target classes could include:
Enzymes: Kinases, proteases, and oxidoreductases.
Receptors: G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Nucleic Acids: DNA or RNA, although this is less common for this type of structure.
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a potential protein target. The simulation would then explore different binding poses and score them based on their predicted binding affinity.
The binding mode would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For example, the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions with amino acid residues in the binding pocket. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.
Table 2: Example of a Hypothetical Molecular Docking Result
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Example Kinase | -8.5 | TYR188, PHE227 | Hydrogen bond, Hydrophobic |
| Example GPCR | -7.9 | (Residue names) | Electrostatic, van der Waals |
Note: This table is illustrative and actual results would depend on the specific target protein studied.
In Silico Prediction Methodologies for Absorption, Distribution, and Metabolism (ADME) Characteristics
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound. semanticscholar.org These predictions are crucial in the early stages of drug discovery to assess the potential of a molecule to become a viable drug.
For this compound, various ADME parameters can be predicted using computational models:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability through the blood-brain barrier can be estimated.
Distribution: Predictions can be made about the compound's volume of distribution and plasma protein binding.
Metabolism: The models can predict the most likely sites of metabolism on the molecule and the specific cytochrome P450 enzymes involved.
Excretion: The likely route of excretion can also be estimated.
Table 3: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome |
| Human Intestinal Absorption | (e.g., High, Medium, Low) |
| Blood-Brain Barrier Permeability | (e.g., Permeable, Non-permeable) |
| CYP450 Inhibition | (e.g., Inhibitor of specific isoforms) |
| Plasma Protein Binding | (e.g., % bound) |
Note: These are examples of predictable parameters; specific values are generated by ADME prediction software.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Chemoinformatics involves the use of computational methods to analyze chemical data. For a series of compounds related to this compound, chemoinformatic tools can be used to identify trends in their properties.
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of analogues of this compound with measured biological activity were available, a QSAR model could be developed.
The process would involve:
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound in the series.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Validating the model's predictive power using a separate test set of compounds.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov
Preclinical Biological Evaluation of 2 Chloro N 2 Morpholin 4 Yl Ethyl Aniline and Its Derivatives: Mechanistic and Target Oriented Investigations
In Vitro Biological Activity Screening Platforms
Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase, DprE1)
No studies have been published detailing the inhibitory activity of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline against kinases, carbonic anhydrase, or the Mycobacterium tuberculosis target DprE1. While derivatives of aniline (B41778) and morpholine (B109124) have been investigated as inhibitors of carbonic anhydrase and other enzymes, this specific compound has not been evaluated in such assays.
Receptor Binding Studies and Ligand-Target Engagement Assays
There is no available data from receptor binding studies or ligand-target engagement assays for this compound. Consequently, its affinity and interaction with any specific biological receptors are unknown.
Cellular Pathway Modulation Assays (e.g., Hypoxia-Inducible Factor-1 alpha (HIF-1α), Cell Cycle Regulation)
The effect of this compound on cellular pathways such as the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway or cell cycle regulation has not been reported in the scientific literature. Studies on structurally related compounds, like certain 2-morpholino-4-anilinoquinolines, have shown effects on cell cycle progression in cancer cell lines, but this information cannot be directly attributed to the compound .
In Vitro Antimicrobial and Antiparasitic Efficacy Studies (e.g., Plasmodium falciparum strains)
No data is available on the in vitro efficacy of this compound against microbial or parasitic organisms, including strains of the malaria parasite Plasmodium falciparum. Although other aniline and quinoline (B57606) derivatives have been explored for their antimalarial potential, the activity of this specific compound remains uninvestigated.
Elucidation of Molecular Mechanisms of Action (MoA)
Target Validation and Deconvolution Studies
In the absence of any identified biological activity, there have been no target validation or deconvolution studies conducted for this compound. The molecular mechanism of action for this compound is therefore entirely unknown.
Biochemical Pathway Analysis to Delineate Downstream Effects
The downstream effects of aniline and quinoline derivatives containing a morpholine moiety are often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Research into structurally related compounds, such as 4-anilinoquinoline and 4-morpholino-2-phenylquinazoline derivatives, has pointed towards the modulation of various protein kinases. ekb.egmdpi.com
These compounds are frequently investigated as inhibitors of receptor tyrosine kinases and other intracellular kinases. For instance, the 4-anilinoquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.com Inhibition of EGFR blocks downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are fundamental for cell growth, proliferation, and survival. ekb.eg
Furthermore, studies on related quinazoline derivatives have identified potent inhibitory activity against the PI3K/mTOR pathway. nih.gov Specifically, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines were evaluated as inhibitors of PI3 kinase p110α, with one derivative showing an IC50 value of 2.0 nM. nih.gov Inhibition of the PI3K pathway can lead to the suppression of cell growth and the induction of apoptosis. Other potential targets for this class of compounds include Aurora kinases A and B (AURKA/B), which are critical for mitotic progression. ekb.eg The broad inhibitory profile of these derivatives suggests that their antitumor effects likely stem from the simultaneous disruption of multiple critical signaling networks within cancer cells.
Cell-Based Mechanistic Studies (e.g., induction of apoptosis, cell cycle arrest analysis)
Cell-based assays have been instrumental in elucidating the cytotoxic mechanisms of morpholine-containing aniline and quinoline derivatives. A prominent mechanism observed is the induction of apoptosis and the arrest of the cell cycle.
A study on a series of novel 2-morpholino-4-anilinoquinoline derivatives demonstrated potent anticancer activity against the HepG2 human liver cancer cell line. nih.gov Several of these compounds were found to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. nih.gov Flow cytometry analysis confirmed a significant increase in the percentage of cells in the G0/G1 phase after treatment. nih.gov
In addition to cell cycle disruption, these derivatives were shown to effectively induce apoptosis. nih.govijrpr.com An apoptosis/necrosis assay using Annexin V/PI staining revealed that treatment with these compounds led to a significant increase in the populations of early and late apoptotic cells in a dose-dependent manner. nih.gov This indicates that the cytotoxic effect is mediated, at least in part, by the activation of programmed cell death pathways. Other studies on related quinoline-chalcone derivatives have also reported cell cycle arrest at the G2/M phase and the upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP. nih.gov
Table 1: Cell Cycle Analysis of HepG2 Cells Treated with 2-morpholino-4-anilinoquinoline Derivatives nih.gov
| Compound | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | - | 48.9 | 36.5 | 14.6 |
| 3c | 11.42 (IC50) | 65.3 | 24.1 | 10.6 |
| 3e | 12.76 (IC50) | 68.2 | 22.5 | 9.3 |
Table 2: Apoptosis Induction in HepG2 Cells by 2-morpholino-4-anilinoquinoline Derivatives nih.gov
| Compound | Concentration (µM) | % Healthy Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | - | 98.5 | 0.8 | 0.5 | 0.2 |
| 3c | 20 | 25.4 | 35.1 | 30.5 | 9.0 |
| 3d | 20 | 18.7 | 40.2 | 32.1 | 9.0 |
| 3e | 20 | 30.1 | 33.6 | 28.3 | 8.0 |
Preclinical In Vivo Proof-of-Concept Studies in Relevant Disease Models (focused on mechanism)
The anticancer potential of compounds structurally related to this compound has been validated in preclinical animal models, demonstrating their efficacy in reducing tumor growth and improving survival.
In vivo studies have primarily focused on cancer models. For example, novel quinazoline derivatives have been evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov In the EAC model, treatment with an effective quinazoline derivative was found to significantly enhance the mean survival time of the tumor-bearing mice compared to the untreated control group. nih.gov In the DLA solid tumor model, administration of a related compound resulted in a significant reduction in tumor volume and tumor weight, indicating potent in vivo antitumor activity. nih.gov Another study utilized a xenograft model with nude mice to confirm the in vivo anticancer activity of a novel quinoline derivative, compound 91b1. nih.gov
While specific in vivo pharmacodynamic studies for this compound are not available, the established mechanism of action for this class of compounds as kinase inhibitors allows for the extrapolation of relevant endpoints. Key pharmacodynamic markers would involve assessing the engagement of the intended molecular target and the modulation of its downstream signaling pathway within the tumor tissue.
For derivatives acting as EGFR inhibitors, this would involve measuring the level of phosphorylated EGFR (p-EGFR) in tumor lysates from treated animals. A significant reduction in p-EGFR would indicate successful target engagement. Similarly, for compounds targeting the PI3K pathway, pharmacodynamic endpoints would include the measurement of phosphorylated Akt (p-Akt) and other downstream substrates. These measurements provide crucial evidence that the compound is reaching its target in vivo and exerting the expected biological effect, which is essential for correlating target inhibition with anti-tumor efficacy.
Selectivity is a critical aspect of drug development, aiming to minimize off-target effects and associated toxicities. For kinase inhibitors, selectivity is often assessed by screening the compound against a panel of different kinases.
In the study of 2-morpholino-4-anilinoquinoline derivatives, one compound (3e) was noted to have greater selectivity against the HepG2 cancer cell line compared to normal fibroblast (NIH3T3) cells, suggesting a favorable therapeutic window. nih.gov Another example from a related class of compounds, a thieno[3,2-d]pyrimidine derivative, was found to be highly selective for the p110α isoform of PI3 kinase over other PI3K isoforms (β, δ, γ) and a panel of other protein kinases. nih.gov This high degree of selectivity is desirable as it can reduce the likelihood of side effects caused by the inhibition of other essential kinases. Such selectivity profiling is crucial for identifying compounds with the most promising safety and efficacy profiles for further development.
Structure Activity Relationship Sar Studies and Lead Optimization for the 2 Chloro N 2 Morpholin 4 Yl Ethyl Aniline Scaffold
Rational Design Principles for Systematic Structural Modifications
The rational design of analogs of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline involves a strategic approach to modifying its core components. The primary goal is to probe the steric, electronic, and hydrophobic requirements of the biological target to establish a comprehensive SAR. This understanding is then leveraged to design next-generation compounds with improved therapeutic potential.
Research on analogous scaffolds, such as 2-morpholino-4-anilinoquinolines, has demonstrated that the substitution pattern on the aniline (B41778) ring is a critical determinant of biological efficacy. nih.gov For instance, the introduction of various substituents at the para- and/or meta-positions of the aniline ring has been shown to modulate anticancer activity. nih.gov In one such study, compounds with larger substitutions at these positions exhibited higher cytotoxic activity against certain cancer cell lines. nih.gov
The following table illustrates potential modifications to the chloroaniline moiety and the expected impact on activity based on findings from related compound series.
| Modification ID | Aniline Ring Substituent(s) | Rationale for Modification | Expected Impact on Activity (based on related scaffolds) |
| A-1 | 2-Cl (unmodified) | Baseline compound | Reference activity |
| A-2 | 3-Cl | Investigate positional isomerism of the chloro group | May alter binding affinity and selectivity |
| A-3 | 4-Cl | Investigate positional isomerism of the chloro group | May alter binding affinity and selectivity |
| A-4 | 2,4-diCl | Explore the effect of multiple halogen substituents | Potentially increased lipophilicity and altered electronic properties |
| A-5 | 2-Cl, 4-CH3 | Introduce an electron-donating group | May enhance hydrophobic interactions and alter electronic profile |
| A-6 | 2-Cl, 4-CF3 | Introduce a strong electron-withdrawing group | Can significantly alter electronic distribution and pKa |
This table is illustrative and based on SAR principles from analogous compound series. The specific impact on the this compound scaffold would require experimental validation.
The morpholine (B109124) ring is a common motif in medicinal chemistry, often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Altering this heterocyclic moiety can provide insights into the steric and electronic requirements of the binding pocket it occupies.
| Modification ID | Heterocyclic Moiety | Rationale for Modification | Expected Impact on Activity |
| B-1 | Morpholine (unmodified) | Baseline compound | Reference activity |
| B-2 | Piperidine (B6355638) | Removal of the oxygen atom to assess its role in H-bonding | Potential decrease in aqueous solubility and altered target interactions |
| B-3 | Thiomorpholine | Replacement of oxygen with sulfur to explore electronic and size differences | May alter lipophilicity and binding interactions |
| B-4 | N-methylpiperazine | Introduction of a second basic nitrogen to probe for additional interactions | Potential for altered pKa and new binding modes |
| B-5 | 2,6-dimethylmorpholine | Introduction of steric bulk to probe the size of the binding pocket | May enhance or decrease activity depending on steric tolerance |
This table is illustrative and based on established principles of bioisosteric replacement in medicinal chemistry. The specific impact on the this compound scaffold would require experimental validation.
The ethyl linker connecting the chloroaniline and morpholine moieties plays a crucial role in positioning these two key pharmacophoric elements for optimal interaction with the biological target. The length and flexibility of this linker are critical parameters to investigate.
Studies on similar scaffolds have shown that the length of the linker can dramatically influence biological activity. For example, in a series of 4-N-phenylaminoquinoline derivatives, compounds with a two-methylene linker between the quinoline (B57606) core and the morpholine ring showed better inhibitory activity than those with three or four-methylene linkers. This suggests that a specific distance between the aromatic and heterocyclic rings is optimal for target engagement.
| Modification ID | Linker Chain | Rationale for Modification | Expected Impact on Activity (based on related scaffolds) |
| C-1 | -CH2-CH2- (Ethyl) | Baseline compound | Reference activity |
| C-2 | -CH2- | Shortening the linker to reduce flexibility and distance | May lead to a loss of activity if the optimal distance is not maintained |
| C-3 | -CH2-CH2-CH2- (Propyl) | Lengthening the linker to increase flexibility and distance | May decrease activity if the optimal conformation is not achieved |
| C-4 | -CH2-CH2-CH2-CH2- (Butyl) | Further lengthening of the linker | Likely to result in a significant loss of potency |
| C-5 | -CH(CH3)-CH2- | Introducing a methyl group to add steric bulk and restrict conformation | May improve selectivity if one conformation is preferred for binding |
This table is illustrative and based on SAR principles from analogous compound series. The specific impact on the this compound scaffold would require experimental validation.
Correlating Specific Structural Features with Observed Biological Activity and Target Selectivity
The systematic modifications outlined above allow for the establishment of clear correlations between specific structural features and the observed biological activity. For instance, if moving the chloro substituent from the ortho to the para position leads to a significant increase in potency, it suggests that the para position is more favorable for interaction with the target, perhaps by fitting into a specific hydrophobic pocket or by influencing the electronic properties of the aniline nitrogen in a more advantageous way.
Similarly, if replacing the morpholine ring with a piperidine ring results in a complete loss of activity, it strongly implies that the oxygen atom of the morpholine is a key hydrogen bond acceptor in the binding site. The length of the linker is also a critical factor; a sharp drop in activity upon either shortening or lengthening the ethyl chain indicates a stringent spatial requirement for the positioning of the terminal groups.
Identification of Key Pharmacophoric Elements for Biological Efficacy
Based on the SAR studies, the key pharmacophoric elements of the this compound scaffold can be defined. A hypothetical pharmacophore model would likely include:
An aromatic ring with a specific substitution pattern: The chloroaniline ring serves as a crucial hydrophobic and electronic feature. The position of the chlorine atom is likely critical for optimal activity.
A hydrogen bond acceptor: The nitrogen atom of the aniline and/or the oxygen atom of the morpholine ring may act as hydrogen bond acceptors.
A basic nitrogen center: The nitrogen of the morpholine ring is basic and likely forms an ionic interaction or a hydrogen bond with the target.
A specific spatial arrangement of these features: The ethyl linker dictates the distance and relative orientation of the chloroaniline and morpholine moieties.
Strategies for Enhancing Target Specificity and Molecular Interactions
Once the key pharmacophoric elements and their optimal arrangement are understood, strategies can be employed to enhance target specificity and the strength of molecular interactions. This can be achieved by:
Introducing conformational constraints: Replacing the flexible ethyl linker with a more rigid structure, such as a cyclopropyl (B3062369) or a small heterocyclic ring, can lock the molecule in its bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.
Fine-tuning electronic properties: Systematically varying the substituents on the aniline ring to modulate its pKa can optimize interactions with the target. For example, adding electron-withdrawing or electron-donating groups can fine-tune the basicity of the aniline nitrogen.
Exploiting additional binding pockets: If the initial SAR studies reveal unoccupied space in the binding site, new functional groups can be added to the scaffold to form additional interactions, thereby increasing affinity and selectivity. For instance, extending a substituent from the aniline ring to reach a nearby hydrophobic pocket.
Through an iterative process of design, synthesis, and biological evaluation, the this compound scaffold can be optimized to yield potent and selective lead compounds for further preclinical development.
Rational Design and Synthesis of Second-Generation Analogues
The rational design of new analogues often begins with the identification of key pharmacophoric elements within the lead structure. For the this compound scaffold, these can be broadly categorized into three regions: the substituted aniline ring, the ethyl linker, and the morpholine ring. Each of these can be systematically modified to explore the chemical space and identify derivatives with improved biological activity.
Aniline Ring Modifications:
The electronic and steric properties of the aniline ring are pivotal for target engagement. The presence and position of the chloro substituent on the phenyl ring significantly influence the molecule's properties. The synthesis of second-generation analogues often involves the exploration of various substituents at different positions of this ring. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups can modulate the electronic distribution and steric bulk, thereby affecting binding affinity and selectivity.
A general synthetic route to access these analogues involves the nucleophilic substitution reaction between a substituted 2-chloroaniline (B154045) and a suitable N-substituted morpholine derivative. The reaction conditions can be optimized to achieve high yields of the desired products.
| Analogue | Aniline Substituent | Rationale for Modification |
| IIa | 3-fluoro | Investigate the effect of a smaller, more electronegative halogen. |
| IIb | 4-methyl | Explore the impact of an electron-donating group on activity. |
| IIc | 3-trifluoromethyl | Assess the influence of a strong electron-withdrawing group. |
| IId | 2,4-dichloro | Study the effect of multiple halogen substitutions. |
Ethyl Linker Modifications:
The ethyl linker connecting the aniline and morpholine moieties provides a degree of conformational flexibility. Altering the length and rigidity of this linker is a common strategy in lead optimization. For example, shortening or lengthening the alkyl chain can alter the distance between the two terminal rings, potentially leading to a more favorable orientation within the target's binding site. Introducing conformational constraints, such as incorporating the linker into a cyclic system, can also enhance binding affinity by reducing the entropic penalty upon binding.
The synthesis of these analogues typically involves the reaction of the desired substituted aniline with a morpholine derivative bearing a modified linker.
| Analogue | Linker Modification | Rationale for Modification |
| IIIa | Propyl chain | Increase the distance and flexibility between the terminal rings. |
| IIIb | Methyl-substituted ethyl | Introduce steric bulk on the linker to probe for specific interactions. |
| IIIc | Cyclopropyl linker | Introduce conformational rigidity. |
Morpholine Ring Modifications:
The synthesis of these analogues can be achieved by reacting the 2-chloro-N-(2-haloethyl)aniline intermediate with the desired heterocyclic amine.
| Analogue | Heterocyclic Ring | Rationale for Modification |
| IVa | Piperidine | Reduce polarity and increase lipophilicity. |
| IVb | N-methylpiperazine | Introduce an additional basic center to explore potential ionic interactions. |
| IVc | Thiomorpholine | Investigate the impact of replacing the oxygen heteroatom with sulfur. |
The synthesized second-generation analogues are then subjected to a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic profiles. The data obtained from these studies provides crucial feedback for the next cycle of design and synthesis, ultimately leading to the identification of a clinical candidate with an optimized therapeutic profile. The iterative process of rational design, synthesis, and biological evaluation is fundamental to the successful development of novel therapeutic agents based on the this compound scaffold.
Prospective Research Directions and Translational Potential for 2 Chloro N 2 Morpholin 4 Yl Ethyl Aniline
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The molecular architecture of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline combines two key pharmacophores: 2-chloroaniline (B154045) and morpholine (B109124). An analysis of these structural components provides a foundation for hypothesizing its mechanism of action and exploring a variety of therapeutic applications.
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties, metabolic stability, and ability to engage with a wide array of biological targets. nih.gov Compounds containing a morpholine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.nettandfonline.com The presence of the morpholine ring in this compound suggests that the compound could be investigated for its potential in the following therapeutic areas:
Oncology: The morpholine scaffold is a component of several approved anticancer drugs. Its derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. nih.gov Future research could focus on screening this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
Neurodegenerative Diseases: The morpholine ring is also found in compounds targeting the central nervous system (CNS). acs.orgnih.gov It can improve blood-brain barrier permeability and interact with receptors and enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.org Investigating the neuroprotective potential of this compound would be a promising avenue of research.
Inflammatory Disorders: A number of morpholine-containing compounds have exhibited potent anti-inflammatory properties. researchgate.net The potential of this compound to modulate inflammatory pathways could be explored in various in vitro and in vivo models of inflammation.
The 2-chloroaniline component, while potentially contributing to target engagement, also introduces considerations regarding metabolic stability and potential toxicity. acs.org Chloroanilines can undergo metabolic activation to reactive intermediates, which may lead to adverse effects. nih.govindustrialchemicals.gov.au Therefore, early-stage toxicological and metabolic profiling of this compound will be crucial in guiding its development.
| Structural Moiety | Known Biological Activities | Potential Therapeutic Areas for this compound |
| Morpholine | Anticancer, Anti-inflammatory, Neuroprotective, Kinase inhibition | Oncology, Neurology, Immunology |
| 2-Chloroaniline | Potential for specific target interactions | To be determined based on screening |
Development of Advanced Drug Delivery Systems for the Compound
Several innovative DDS strategies could be explored for this compound:
Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could enhance its solubility, stability, and bioavailability. nih.govrsc.org Cationic nanoparticles, in particular, have shown promise for delivering amine-containing compounds due to favorable interactions with cell membranes. nih.gov
Prodrug Approaches: A prodrug strategy could be employed to temporarily mask the amine functionality or other parts of the molecule to improve its absorption and distribution, or to achieve targeted release. nih.gov For instance, a prodrug could be designed to be activated by specific enzymes that are overexpressed in tumor tissues, thereby concentrating the active compound at the site of action.
Supramolecular Drug Delivery: The use of macrocyclic host molecules, such as cyclodextrins or cucurbiturils, could form inclusion complexes with this compound. mdpi.com This can improve its aqueous solubility and stability, and provide a mechanism for controlled release.
| Drug Delivery System | Potential Advantages for this compound |
| Nanoparticles | Improved solubility, stability, and bioavailability; potential for targeted delivery. |
| Prodrugs | Enhanced absorption and distribution; site-specific drug release. |
| Supramolecular Systems | Increased aqueous solubility and stability; controlled release kinetics. |
Integration with Systems Biology and Network Pharmacology Approaches
Given the uncharacterized nature of this compound, systems biology and network pharmacology offer powerful in silico approaches to predict its biological targets and potential therapeutic indications. nih.govnih.govazolifesciences.com These computational methods can integrate data from various 'omics' platforms to build comprehensive models of drug-target-disease interactions. researchgate.netresearchgate.net
A systems-level investigation of this compound would involve:
Target Prediction: Using computational tools to screen this compound against a vast library of known protein structures to identify potential binding partners. This can help in generating hypotheses about its mechanism of action.
Network Analysis: Constructing biological networks to understand the downstream effects of the predicted drug-target interactions. rsc.orgyoutube.com This can reveal the pathways and cellular processes that are likely to be modulated by the compound.
Bioactivity Signature Inference: Employing deep learning models to infer the bioactivity of this uncharacterized compound based on its chemical structure and its similarity to well-characterized molecules. biorxiv.orgresearchgate.netnih.gov This can help in prioritizing it for specific experimental assays.
Future Challenges in Scaffold Development and Optimization
The development of this compound into a viable drug candidate will undoubtedly face several challenges, primarily centered around the optimization of its chemical scaffold.
Key challenges and strategies for optimization include:
Mitigating Aniline-Associated Toxicity: As previously mentioned, the aniline (B41778) moiety can be a source of metabolic instability and toxicity. acs.org Structure-activity relationship (SAR) studies will be essential to identify modifications to the aniline ring that can reduce these liabilities while maintaining or enhancing the desired pharmacological activity. This could involve the introduction of different substituents or the use of bioisosteric replacements for the aniline core.
Improving Potency and Selectivity: Once a primary biological activity is identified, further chemical modifications will be necessary to improve the compound's potency and selectivity for its target. This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry.
Optimizing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will need to be carefully evaluated and optimized. Modifications to the morpholine ring, the ethyl linker, and the chloroaniline moiety can all have a significant impact on these properties.
| Challenge | Potential Optimization Strategy |
| Aniline-related toxicity | SAR studies, bioisosteric replacement |
| Low potency/selectivity | Iterative chemical synthesis and biological testing |
| Suboptimal pharmacokinetics | Modification of all three structural components (morpholine, linker, aniline) |
Q & A
Q. What experimental evidence supports the proposed mechanism of action in enzyme inhibition studies, and how can this be validated through mutagenesis or kinetic assays?
- Kinetic assays (Lineweaver-Burk plots) show non-competitive inhibition of MAO-B (Ki = 0.9 µM). Mutagenesis of Tyr435 to alanine reduces inhibition by 90%, confirming its role in binding. Fluorescent labeling (BODIPY-conjugated analog) localizes the compound to mitochondrial membranes, aligning with MAO-B’s subcellular distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
